molecular formula C12H15N B12849564 5-(tert-Butyl)-2-methylbenzonitrile

5-(tert-Butyl)-2-methylbenzonitrile

Cat. No.: B12849564
M. Wt: 173.25 g/mol
InChI Key: VNUVVRMAVAPSNI-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-methylbenzonitrile (CAS: 85943-30-2) is a substituted benzonitrile derivative with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . The compound features a nitrile group (-CN) at the benzonitrile core, a tert-butyl group (-C(CH₃)₃) at the 5-position, and a methyl group (-CH₃) at the 2-position of the aromatic ring. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

5-tert-butyl-2-methylbenzonitrile

InChI

InChI=1S/C12H15N/c1-9-5-6-11(12(2,3)4)7-10(9)8-13/h5-7H,1-4H3

InChI Key

VNUVVRMAVAPSNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-methylbenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzonitrile and tert-butyl chloride.

    Friedel-Crafts Alkylation: The tert-butyl group is introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process.

    Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the selective introduction of the tert-butyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl (-OH) or carbonyl (C=O) groups.

    Reduction: Reduction reactions can convert the nitrile group (-CN) to primary amines (-NH2) or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (Li

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(tert-Butyl)-2-methylbenzonitrile with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
This compound C₁₂H₁₅NO -CN (1), -CH₃ (2), -C(CH₃)₃ (5) Intermediate for phthalocyanine synthesis; steric hindrance from tert-butyl enhances thermal stability .
5-(tert-Butyl)-2-hydroxybenzaldehyde C₁₁H₁₄O₂ -CHO (1), -OH (2), -C(CH₃)₃ (5) Electrophilic aldehyde group enables condensation reactions; used in polymer and dye synthesis. Hydroxy group increases polarity .
5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde C₁₂H₁₆O₂S -CHO (1), -OH (2), -SCH₃ (3), -C(CH₃)₃ (5) Thioether and aldehyde groups enhance reactivity in nucleophilic additions; potential in agrochemicals .
(–)-(5S)-4-{5-[4-(tert-Butyl)benzyl]-3-methyl-2-oxoimidazolidin-1-yl}benzonitrile C₂₂H₂₄N₂O -CN (4), -C(CH₃)₃ (on benzyl group) Chiral imidazolidinone moiety enables asymmetric catalysis; used in enantioselective synthesis .
Phthalocyanine complex derived from 5-(tert-Butyl)-2-((3,4-dicyanophenoxy)methyl)benzoate C₃₉H₃₂N₈O₄ -OCH₂- bridge, peripheral dicyano groups Exhibits reversible redox processes (e.g., -0.85 V vs. Ag/Ag⁺); used in electrochromic devices and oxygen reduction catalysis .

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitrile group (-CN) in this compound is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to the para position. In contrast, hydroxy (-OH) or methoxy (-OCH₃) substituents (e.g., in 5-tert-Butyl-2-hydroxybenzaldehyde) donate electron density via resonance, increasing solubility in polar solvents .
  • Steric Effects : The tert-butyl group in all listed compounds provides steric bulk, reducing aggregation in phthalocyanine complexes and improving thermal stability .

Electrochemical and Catalytic Behavior

Phthalocyanine derivatives of this compound exhibit reversible one-electron redox processes at low potentials (-0.85 V to -1.2 V vs. Ag/Ag⁺), attributed to the nitrile and peripheral substituents. These properties are absent in non-nitrile analogs like 5-tert-Butyl-2-hydroxybenzaldehyde, which lack redox-active groups .

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